Bienvenue dans la boutique en ligne BenchChem!

N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Nav1.1 Sodium channel modulator Electrophysiology

This compound delivers precisely quantified Nav1.1 potency (EC50 7.90 nM) with 12-fold selectivity over Nav1.7, validated in a single electrophysiology platform. Unlike generic thiadiazole analogs whose EC50 values span two orders of magnitude, this specific benzamide ensures reproducible structure-activity relationship conclusions and serves as a reliable inter-plate calibration control for automated patch-clamp screens. Procure this lot to eliminate isoform cross-reactivity risks in neuronal culture or brain-slice electrophysiology.

Molecular Formula C15H18N4OS2
Molecular Weight 334.46
CAS No. 2034519-05-4
Cat. No. B2851653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide
CAS2034519-05-4
Molecular FormulaC15H18N4OS2
Molecular Weight334.46
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C(=O)NC2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C15H18N4OS2/c1-21-13-4-2-3-11(9-13)15(20)17-12-5-7-19(8-6-12)14-10-16-22-18-14/h2-4,9-10,12H,5-8H2,1H3,(H,17,20)
InChIKeyOPPXYRMAKPSCBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide (CAS 2034519-05-4): Chemical Identity and Baseline Profile


N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide is a synthetic heterocyclic compound (C15H18N4OS2, MW 334.46) featuring a 1,2,5-thiadiazole ring linked via a piperidine spacer to a 3-(methylthio)benzamide moiety. It belongs to the class of thiadiazole‑substituted arylamides, a structural family explored for modulation of voltage‑gated sodium channels (Nav) [1]. The compound is registered in ChEMBL (CHEMBL5082582) and BindingDB (BDBM50582059) with documented functional activity at human Nav1.1 and Nav1.7 isoforms expressed in Xenopus laevis oocytes [2][3].

Why Generic 1,2,5-Thiadiazole Arylamides Cannot Substitute for N-(1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide (CAS 2034519-05-4)


Within the thiadiazole‑substituted arylamide series, minor modifications to the benzamide substituent and the heterocycle‑linker geometry produce large, quantifiable shifts in sodium‑channel isoform potency and selectivity. Even close structural analogs display EC50 values spanning two orders of magnitude at Nav1.7 (97 nM to 1,300 nM) and ≥10‑fold differences at Nav1.1 [1]. Consequently, interchanging compounds without direct comparative functional data risks undermining experimental reproducibility and leads to incorrect structure‑activity relationship conclusions. The quantitative evidence below demonstrates why this specific compound cannot be replaced by generic in‑class candidates without losing target‑engagement characteristics.

Head‑to‑Head Quantitative Differentiation Data for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide (CAS 2034519-05-4)


Nav1.1 Potency Advantage Over the Closest Structural Analog

The target compound exhibits an EC50 of 7.90 nM for modulation of human Nav1.1 expressed in Xenopus oocytes [1]. In contrast, the structurally related analog BDBM50582057 (CHEMBL5077579), which shares the same 1,2,5‑thiadiazole‑piperidine‑benzamide scaffold, shows an EC50 of 92 nM under identical assay conditions [2]. This represents an 11.6‑fold improvement in potency.

Nav1.1 Sodium channel modulator Electrophysiology

Isoform Selectivity: Nav1.1 vs Nav1.7 Discrimination

The compound displays a selectivity ratio of 12.3 (Nav1.7 EC50 / Nav1.1 EC50 = 97 nM / 7.90 nM) [1][2]. The analog BDBM50582057 shows a ratio of only 0.88 (Nav1.7 EC50 81 nM / Nav1.1 EC50 92 nM) [3][4], indicating essentially no discrimination between the two isoforms. Thus, the target compound provides a >14‑fold improvement in Nav1.1‑over‑Nav1.7 selectivity relative to the comparator.

Isoform selectivity Nav1.7 Off-target assessment

Rank‑Order Potency Differentiation Within the Chemotype Series at Nav1.7

When benchmarked against four additional thiadiazole‑arylamide analogs tested in the same oocyte system, the target compound (EC50 97 nM) occupies a defined position in the potency hierarchy, clearly separated from the weakest analog BDBM50582055 (EC50 1,300 nM) by 13.4‑fold [1]. This quantitative rank‑order enables rational selection for experiments where moderate Nav1.7 activity is desired without the flat potency profile of equipotent analogs.

SAR Nav1.7 Chemotype ranking

Functional Selectivity Fingerprint Distinguished from Generic Nav1.7‑Preferring Scaffolds

Typical thiadiazole‑arylamide development efforts (e.g., Roche WO2010069794A1) focus on P2X3 or broad Nav inhibition [1]. The quantitative selectivity fingerprint of the target compound—low‑nanomolar Nav1.1 potency (7.90 nM) with 12‑fold weaker Nav1.7 activity—diverges from that class‑level profile. No commercially available reference standard in the series reproduces this specific isoform bias, making the compound a unique tool for Nav1.1‑centric electrophysiology protocols.

Nav1.1‑selective Functional fingerprint Tool compound

Best‑Fit Research and Procurement Scenarios for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide (CAS 2034519-05-4)


Nav1.1 Gain‑of‑Function and Epilepsy Model Pharmacological Dissection

The compound’s 7.90 nM Nav1.1 potency, combined with 12‑fold selectivity over Nav1.7, makes it suitable for selectively enhancing or probing Nav1.1‑mediated currents in neuronal cultures or brain‑slice electrophysiology, where contamination by Nav1.7‑mediated effects must be minimized [1][2].

Isoform‑Selectivity Calibration Standard for High‑Throughput Sodium‑Channel Screens

Because its EC50 values at Nav1.1 (7.90 nM) and Nav1.7 (97 nM) are precisely quantified in a single electrophysiology platform, the compound can serve as an inter‑plate calibration control to verify assay sensitivity and isoform discrimination in automated patch‑clamp or fluorescence‑based sodium‑channel screens [1][3].

Structure‑Activity Relationship (SAR) Benchmarking for 1,2,5‑Thiadiazole Lead Optimization

The compound’s intermediate rank (EC50 97 nM) within a seven‑member analog series allows medicinal chemists to use it as a reference point for evaluating the impact of benzamide substituent modifications on Nav1.7 potency and on the Nav1.1/Nav1.7 selectivity axis [3].

Quote Request

Request a Quote for N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-3-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.